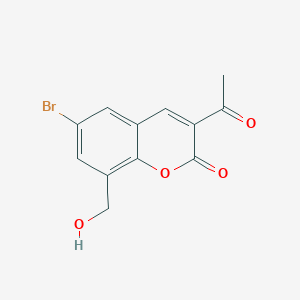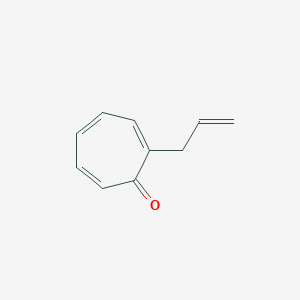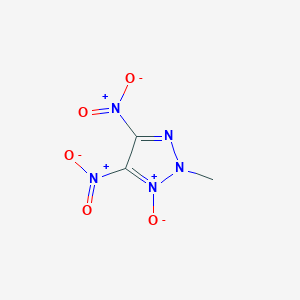
2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
The synthesis of 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole typically involves the [3+2] cycloaddition reaction between alkynes and azides. . The reaction conditions can be optimized to achieve high yields and selectivity for the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles
Aplicaciones Científicas De Investigación
2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its unique structural features.
Industry: It is used in the development of advanced materials, such as high-energy materials and explosives
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The triazole ring can also engage in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole include other triazole derivatives, such as:
1,2,3-Triazole: A simpler triazole with three nitrogen atoms and no additional functional groups.
4,5-Dinitro-1,2,3-triazole: Similar to the compound of interest but lacks the methyl group.
2-Methyl-4-nitro-1,2,3-triazole: Contains only one nitro group and a methyl group. The uniqueness of this compound lies in its combination of nitro and methyl groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
109299-62-9 |
|---|---|
Fórmula molecular |
C3H3N5O5 |
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
2-methyl-4,5-dinitro-1-oxidotriazol-1-ium |
InChI |
InChI=1S/C3H3N5O5/c1-5-4-2(7(10)11)3(6(5)9)8(12)13/h1H3 |
Clave InChI |
NGLWECRWOUVRTR-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(C(=[N+]1[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


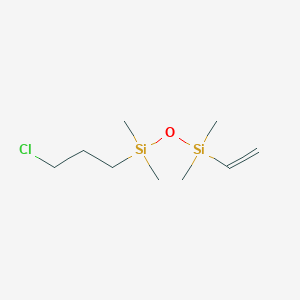
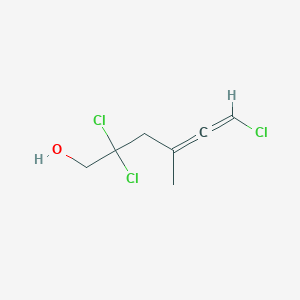

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
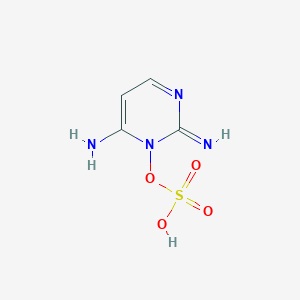
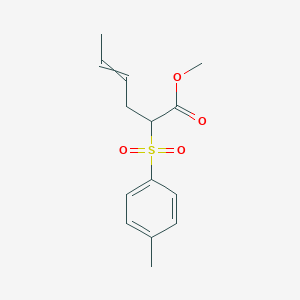
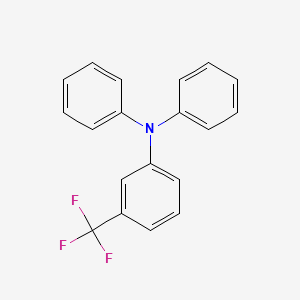
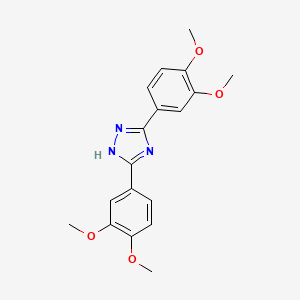
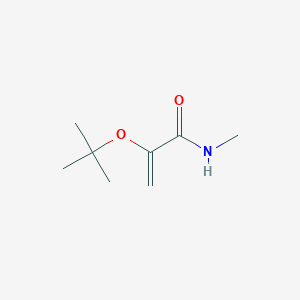
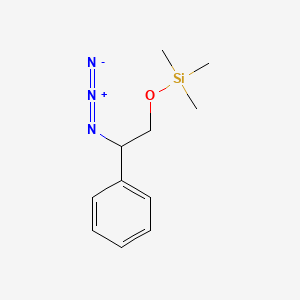
![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)
